molecular formula C10H7FN2O2 B1303990 1-(2-fluoro-5-nitrophenyl)-1H-pyrrole CAS No. 96623-75-5

1-(2-fluoro-5-nitrophenyl)-1H-pyrrole

Cat. No.: B1303990
CAS No.: 96623-75-5
M. Wt: 206.17 g/mol
InChI Key: QOIPFOMYLGXYDR-UHFFFAOYSA-N
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Description

Chemical Identity and IUPAC Nomenclature

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with multiple substituents. The compound's name reflects its structural composition, wherein the pyrrole ring system serves as the core heterocyclic framework, with the nitrogen atom at position 1 bearing a phenyl substituent that contains both fluorine and nitro functional groups. The positional designations within the name indicate that the fluorine atom occupies the ortho position (position 2) relative to the point of attachment to the pyrrole nitrogen, while the nitro group resides at the meta position (position 5) on the benzene ring.

The molecular structure can be described through its Simplified Molecular Input Line Entry System notation as O=N+[O-], which provides a linear representation of the compound's connectivity and electronic features. The compound possesses an MDL number of MFCD02180646, facilitating its identification within chemical databases and research literature. The structural arrangement creates a conjugated system that extends from the electron-rich pyrrole ring through the nitrogen linkage to the electron-deficient nitroaromatic system, resulting in distinctive electronic properties that influence both chemical reactivity and potential biological activity.

Table 1: Fundamental Chemical Properties of this compound

Property Value Reference
Chemical Abstracts Service Number 96623-75-5
Molecular Formula C₁₀H₇FN₂O₂
Molecular Weight 206.17 g/mol
MDL Number MFCD02180646
SMILES Notation O=N+[O-]

The presence of both electron-withdrawing groups (fluorine and nitro) on the phenyl ring creates a significant electronic imbalance that affects the overall chemical behavior of the molecule. This substitution pattern represents a deliberate design strategy commonly employed in heterocyclic chemistry research to modulate electronic properties and enhance specific chemical or biological activities. The fluorine atom contributes to increased electronegativity and potential for hydrogen bonding interactions, while the nitro group provides additional electron-withdrawing capacity and opportunities for reduction reactions.

Historical Context in Heterocyclic Chemistry Research

The development of this compound represents part of a broader historical evolution in heterocyclic chemistry research that began with the initial discovery of pyrrole itself in the nineteenth century. Pyrrole was first detected by F. F. Runge in 1834 as a constituent of coal tar, and subsequently isolated from bone pyrolysate in 1857, with its distinctive name derived from the Greek word "pyrrhos" meaning reddish or fiery, reflecting the characteristic red coloration it imparts to wood when treated with hydrochloric acid. This foundational discovery established pyrrole as a fundamental building block in heterocyclic chemistry, leading to extensive research into substituted derivatives and their applications.

The synthetic methodology for preparing this compound was documented in research published in Farmaco, Edizione Scientifica in 1985, where Stefancich and colleagues reported successful synthesis with reaction conditions involving acetic acid at 130 degrees Celsius for 0.5 hours, achieving a yield of 88.3 percent. This work was conducted within the context of developing fluorinated compounds related to the quinolone family of antibacterial agents, specifically examining derivatives that incorporate pyrrole moieties as potential alternatives to pyrrolidine rings in antibacterial drug design. The research demonstrated that compounds containing pyrrole rings showed reduced antibacterial activity compared to their pyrrolidine analogs, providing important structure-activity relationship information for medicinal chemistry applications.

Table 2: Historical Development Timeline for Pyrrole and Related Compounds

Year Milestone Researcher(s) Significance Reference
1834 Pyrrole detection in coal tar F. F. Runge Initial discovery of pyrrole
1857 Isolation from bone pyrolysate Not specified Purification and characterization
1985 Synthesis of this compound Stefancich et al. First reported synthesis methodology

The broader context of heterocyclic chemistry research during the late twentieth century focused extensively on the development of fluorinated organic compounds for pharmaceutical applications. The incorporation of fluorine atoms into organic molecules became a standard strategy for enhancing metabolic stability, improving pharmacokinetic properties, and modulating biological activity. Within this framework, the synthesis of this compound represented an investigation into the effects of combining multiple electron-withdrawing substituents with the electron-rich pyrrole system.

The compound's development also reflects the evolution of synthetic methodologies for preparing N-aryl pyrroles, which have become important intermediates in organic synthesis and pharmaceutical chemistry. The electrophilic aromatic substitution reactions characteristic of pyrrole chemistry, particularly the preference for substitution at the 2-position, provide foundational understanding for the design of synthetic approaches to such compounds. The research documenting this specific compound contributes to the broader understanding of how electronic effects influence both synthetic accessibility and final compound properties in heterocyclic systems.

Properties

IUPAC Name

1-(2-fluoro-5-nitrophenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c11-9-4-3-8(13(14)15)7-10(9)12-5-1-2-6-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIPFOMYLGXYDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381744
Record name 1-(2-fluoro-5-nitrophenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96623-75-5
Record name 1-(2-fluoro-5-nitrophenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Conjugate Addition of Pyrrole to β-Fluoro-β-nitrostyrenes

Method Overview:
A catalyst-free conjugate addition reaction of pyrrole to β-fluoro-β-nitrostyrenes has been demonstrated as an effective route to synthesize monofluorinated pyrrole derivatives, including 1-(2-fluoro-5-nitrophenyl)-1H-pyrrole analogs. This reaction proceeds under mild, solvent-free conditions at room temperature, where pyrrole acts both as reagent and solvent.

Reaction Details:

  • Pyrrole adds selectively at the α-position to the β-fluoro-β-nitrostyrene, forming 2-(2-fluoro-2-nitro-1-arylethyl)-1H-pyrroles.
  • Subsequent base-induced elimination of nitrous acid converts these intermediates into 2-(2-fluoro-1-arylvinyl)-1H-pyrroles with high selectivity and yields up to 85%.
  • Electron-donating or withdrawing substituents on the aromatic ring influence yields, with some sensitive groups causing decomposition or lower yields.

Advantages:

  • Catalyst-free, environmentally benign conditions.
  • High regioselectivity and good yields.
  • Mild reaction temperature (room temperature).

Limitations:

  • Sensitive to certain substituents (e.g., ortho-nitro groups).
  • Requires excess pyrrole, which may affect cost and purification.
Parameter Condition/Result
Temperature Room temperature
Catalyst None
Solvent Pyrrole (excess, acts as solvent)
Yield Up to 85%
Reaction Time Not specified (generally short)
Substituent Effects EDG and EWG groups affect yield

Source: Research article on catalyst-free conjugate addition

Two-Step Synthesis via Substitution and Hydrogenation Cyclization

Method Overview:
A patented industrially viable method synthesizes 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde, a close structural analog, via a two-step process starting from 2-fluoro-α-bromoacetophenone and 3-oxo-propionitrile.

Step 1: Substitution Reaction

  • 2-fluoro-α-bromoacetophenone reacts with 3-oxo-propionitrile under alkaline catalysis (preferably potassium carbonate) in an organic solvent (ethyl acetate preferred) at 40–60 °C for 3–6 hours to yield 4-(2-fluorophenyl)-2-formyl-4-oxo-butyronitrile.

Step 2: Hydrogenation Cyclization

  • The intermediate undergoes hydrogenation cyclization catalyzed by Pd-C and HZSM-5 molecular sieve in solvents like 1,4-dioxane at 60–90 °C for 15–20 hours under normal pressure to form the target pyrrole derivative.

Post-Treatment:

  • Filtration of catalysts, crystallization by water addition, cooling, and drying yield the final product with high purity.

Advantages:

  • Short synthetic route with high yield.
  • Suitable for industrial scale-up due to simple operation and low cost.
  • High product purity confirmed by NMR and liquid chromatography.
Step Conditions Reagents/Catalysts Yield/Notes
Substitution 40–60 °C, 3–6 h K2CO3 (alkaline catalyst), ethyl acetate High yield, clean intermediate
Hydrogenation Cyclization 60–90 °C, 15–20 h, normal pressure Pd-C, HZSM-5 molecular sieve, 1,4-dioxane High yield, industrially scalable

Source: Patent CN116178239B

Formylation and Deprotection of Fluorophenyl-Pyrrole Derivatives

Method Overview:
Another approach involves the formylation of 2-(2-fluorophenyl)-1H-pyrrole derivatives followed by deprotection steps to yield functionalized pyrroles.

Key Steps:

  • Starting from 2-(2-fluorophenyl)-1H-pyrrole, sodium hydride is added under ice-cooling in a solvent mixture including 4-methyltetrahydropyran and dimethylimidazolidinone.
  • The reaction mixture is stirred and then treated with aqueous sodium hydroxide to complete the formylation and deprotection.
  • Organic extraction and recrystallization yield the target compound.

Advantages:

  • One-pot synthesis reduces purification steps.
  • Controlled reaction conditions allow for selective functionalization.
Parameter Condition/Result
Base Sodium hydride (NaH)
Solvent 4-methyltetrahydropyran, dimethylimidazolidinone
Temperature Ice-cooling to room temperature
Reaction Time Several hours
Workup Aqueous NaOH treatment, extraction, recrystallization

Source: Patent WO2019131695A1

Structural and Reactivity Notes on this compound

  • The presence of the nitro group at the 5-position and fluorine at the 2-position on the phenyl ring influences the electronic properties of the pyrrole, affecting reactivity and stability.
  • Electron-withdrawing nitro groups reduce electron density on the aromatic ring, impacting electrophilic substitution and nucleophilic addition reactions.
  • Fluorine substitution can enhance lipophilicity and metabolic stability, relevant for medicinal chemistry applications.

Source: Compound description and properties

Summary Table of Preparation Methods

Method No. Synthetic Route Key Reagents/Catalysts Conditions Yield/Notes Scale Suitability
1 Catalyst-free conjugate addition Pyrrole, β-fluoro-β-nitrostyrenes Room temp, solvent-free Up to 85% yield Lab scale, mild conditions
2 Substitution + hydrogenation cyclization 2-fluoro-α-bromoacetophenone, 3-oxo-propionitrile, K2CO3, Pd-C, HZSM-5 40–90 °C, 3–20 h High yield, industrial scale Industrial scale
3 Formylation and deprotection Sodium hydride, 4-methyltetrahydropyran, dimethylimidazolidinone Ice-cooling to RT, several hours Moderate to high yield Lab to pilot scale

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoro-5-nitrophenyl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the pyrrole ring or the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can facilitate the reduction process.

    Substitution: Halogenation or nitration reactions can be carried out using halogens or nitric acid, respectively.

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or nitrated products.

Scientific Research Applications

1-(2-Fluoro-5-nitrophenyl)-1H-pyrrole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-(2-fluoro-5-nitrophenyl)-1H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluoro and nitro groups can influence the compound’s reactivity and binding affinity, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects:

  • Electron-Withdrawing Groups (EWGs): The nitro (-NO₂) and fluoro (-F) groups in the target compound increase electrophilicity, enhancing reactivity in substitution reactions compared to bromo (-Br) or boron-containing analogs .
  • Positional Influence: The ortho fluoro and meta nitro groups create steric hindrance and electronic effects distinct from para-substituted analogs (e.g., 1-(4-bromophenyl)-1H-pyrrole), which may exhibit more predictable regioselectivity in reactions .

Biological Activity

1-(2-fluoro-5-nitrophenyl)-1H-pyrrole is a heterocyclic compound characterized by a pyrrole ring substituted with a 2-fluoro-5-nitrophenyl group. Its molecular formula is C10H7FN2O2, and it has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting its interactions with biological macromolecules, its synthesis, and relevant case studies.

The compound's structure features a five-membered aromatic ring containing nitrogen, which contributes to its unique chemical properties. The presence of both fluorine and nitro groups enhances its reactivity and potential biological activity.

PropertyValue
Molecular FormulaC10H7FN2O2
Average Mass206.176 g/mol
Functional GroupsFluoro, Nitro
Heterocyclic StructurePyrrole

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain pyrrole derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Table: Antimicrobial Activity of Pyrrole Derivatives

Compound NameMIC (mg/mL)Active Against
This compoundTBDS. aureus, E. coli
2,6-dipiperidino-1,4-dibromobenzene0.0039S. aureus, E. coli
OroidinTBDS. aureus, C. albicans

The mechanism by which this compound exerts its biological effects is not fully understood; however, preliminary studies suggest it may interact with enzymes or receptors involved in critical biochemical pathways. The introduction of electron-withdrawing groups such as nitro can enhance the compound's ability to disrupt microbial cell functions .

Study on Antibacterial Activity

In a recent study focusing on various pyrrole derivatives, it was noted that the presence of halogen substituents significantly influenced antibacterial activity. The study evaluated the effects of different substituents on growth inhibition against several bacterial strains, revealing that compounds with nitro groups displayed enhanced activity against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

Another area of interest is the anticancer potential of pyrrole derivatives. Research has indicated that certain structural modifications can lead to increased cytotoxicity against cancer cell lines such as HCT-116 (colorectal carcinoma) and HEP2 (epidermoid carcinoma). The specific role of the nitro group in enhancing cytotoxic effects is an ongoing area of investigation .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2-fluoro-5-nitrophenyl)-1H-pyrrole, and how do reaction conditions impact yield?

  • Methodology : The Clausson-Kaas pyrrole synthesis (used for bromophenyl analogs) can be adapted by reacting 2-fluoro-5-nitrobenzaldehyde with a diamine under acidic conditions . Alternatively, one-pot methods using Raney nickel and acidic pH regulators (e.g., acetic acid) in tetrahydrofuran (THF) have been reported for similar fluorophenyl-pyrrole derivatives, achieving yields of ~73% under 25°C .
  • Key Variables : Solvent choice (polar aprotic solvents enhance nitro-group stability), reaction time (12–24 hours), and stoichiometry (1:1.2 molar ratio of aldehyde to amine).

Q. How can researchers confirm the regioselectivity of nitro and fluoro substituents in this compound?

  • Analytical Tools :

  • NMR : 19F^{19}\text{F} NMR distinguishes fluorine environments, while 1H^{1}\text{H} NMR identifies coupling patterns (e.g., para-substitution vs. ortho/meta) .
  • X-ray Crystallography : Resolves spatial arrangements of substituents (critical for nitro-group orientation) .
  • HPLC-MS : Validates molecular weight (theoretical: 236.18 g/mol) and detects byproducts .

Q. What are the stability considerations for storing this compound?

  • Storage Protocol :

  • Temperature : –20°C in amber vials to prevent photodegradation of the nitro group.
  • Moisture Control : Use desiccants (silica gel) due to hygroscopicity of pyrrole derivatives .
    • Degradation Signs : Color change (yellow to brown) indicates nitro-group reduction; monitor via TLC (Rf ~0.5 in ethyl acetate/hexanes 1:4) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • DFT Studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The nitro group at C5 directs electrophilic substitution to C3/C4, while the fluorine at C2 stabilizes intermediates via resonance .
  • Case Study : Ni-catalyzed arylations (e.g., with aryl chlorides) show moderate yields (35%) due to steric hindrance from the nitro group; ligand choice (NIXANTPHOS) improves turnover .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated pyrroles?

  • Data Harmonization :

  • Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and solvent controls (DMSO ≤0.1% v/v).
  • Metabolic Stability : Microsomal assays (e.g., rat liver microsomes) quantify nitro-group reduction rates, which correlate with cytotoxicity .
    • Example : Conflicting IC50 values (5–50 μM) may arise from differential metabolite formation in aerobic vs. anaerobic conditions .

Q. How can the nitro group in this compound be selectively reduced without affecting the pyrrole ring?

  • Catalytic Reduction :

  • H₂/Pd-C : Partial reduction at 1 atm H₂ and 0°C yields the amine derivative (monitor via IR loss of NO₂ stretch at 1524 cm⁻¹) .
  • Zn/HCl : Selective for nitro groups but risks pyrrole protonation; buffered conditions (pH 4–5) mitigate side reactions .

Methodological Tables

Synthetic Route ConditionsYieldKey Characterization DataReference
Clausson-Kaas Adaptation2-fluoro-5-nitrobenzaldehyde, NH₃, HCl, 80°C, 18h65%1H^{1}\text{H} NMR (δ 6.35–6.22 ppm, pyrrole H)
One-Pot Raney Ni MethodTHF/AcOH/H₂O, 25°C, 24h73%HRMS [M+H]⁺: 237.08
Stability Study ParameterOutcomeReference
Photodegradation (UV-Vis)254 nm, 24h, RT15% decomposition (HPLC)
Hydrolytic StabilitypH 7.4, 37°C, 7d<5% degradation (NMR)

Key Challenges and Solutions

  • Stereochemical Complexity : Use chiral HPLC (e.g., Chiralpak IA) to separate enantiomers if unintended asymmetry arises during synthesis .
  • Polymerization Side Reactions : Add radical inhibitors (e.g., BHT) during high-temperature reactions to suppress pyrrole ring oligomerization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-fluoro-5-nitrophenyl)-1H-pyrrole
Reactant of Route 2
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1-(2-fluoro-5-nitrophenyl)-1H-pyrrole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.